molecular formula C21H31N3O2 B6938224 N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide

N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide

Cat. No.: B6938224
M. Wt: 357.5 g/mol
InChI Key: VWROGZPVZHNNPV-UHFFFAOYSA-N
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Description

N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a cyclopentylpiperidine moiety, an amide linkage, and a dimethylbenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-15-11-16(2)13-17(12-15)21(26)22-14-20(25)23-18-7-9-24(10-8-18)19-5-3-4-6-19/h11-13,18-19H,3-10,14H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWROGZPVZHNNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(=O)NC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the cyclopentylpiperidine intermediate. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride under controlled conditions to form the desired amide linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halogens (chlorine, bromine), nitro compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-piperidinyl)-2-oxoethyl]-3,5-dimethylbenzamide
  • N-[2-(1-cyclohexylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide
  • N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylbenzamide

Uniqueness

N-[2-[(1-cyclopentylpiperidin-4-yl)amino]-2-oxoethyl]-3,5-dimethylbenzamide is unique due to its specific structural features, such as the cyclopentylpiperidine moiety and the dimethylbenzamide group. These structural elements confer distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

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